molecular formula C7H13BrO B1610172 3-Bromoheptan-4-one CAS No. 42330-10-9

3-Bromoheptan-4-one

Cat. No. B1610172
CAS RN: 42330-10-9
M. Wt: 193.08 g/mol
InChI Key: SFKVBRLKXVRUQW-UHFFFAOYSA-N
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Description

3-Bromoheptan-4-one is an organic compound that is commonly used in scientific research. It is a colorless liquid with a molecular formula of C7H13BrO. This compound is known for its ability to react with various nucleophiles, making it a popular reagent in organic synthesis. In

Scientific Research Applications

Organic Synthesis and Material Science

  • Polymer Blend Morphology : Brominated compounds like 4-bromoanisole have been used to control the phase separation and phase purity in organic photovoltaic devices, highlighting their utility in improving the morphology of semiconducting polymer blends for enhanced device performance (Liu et al., 2012).

  • Crystal Structures and High-Spin States : The synthesis and structural analysis of all-para-brominated oligo(N-phenyl-m-aniline)s demonstrate the potential of brominated compounds in generating materials with unique redox properties and high-spin cationic states, which could be exploited in electronic and spintronic applications (Ito et al., 2002).

  • Surface Self-Assembly : Research on the self-assembly of short 1-bromoalkanes on graphite reveals the impact of bromine atoms on the molecular packing structures, suggesting applications in nanotechnology and surface chemistry for creating ordered molecular assemblies with precise control over their morphology (Florio et al., 2008).

properties

IUPAC Name

3-bromoheptan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-3-5-7(9)6(8)4-2/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKVBRLKXVRUQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(CC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466860
Record name 3-bromoheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

42330-10-9
Record name 3-bromoheptan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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